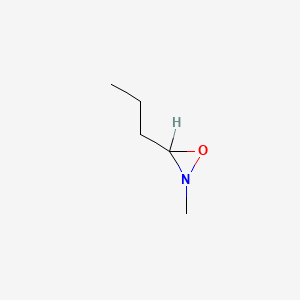

2-Methyl-3-propyl-1,2-oxaziridine

Descripción

Definition and Structural Classification of Oxaziridines as Three-Membered Heterocycles

Oxaziridines are classified as three-membered heterocycles, a category of organic compounds that also includes diaziridines and dioxiranes. nih.gov The defining feature of an oxaziridine (B8769555) is the presence of an oxygen, nitrogen, and carbon atom forming a strained ring. wikiwand.comwikipedia.org The substituents on the nitrogen atom play a crucial role in determining the compound's reactivity and can be used to classify oxaziridines into several categories, including N-H, N-alkyl, N-aryl, N-sulfonyl, and N-acyl oxaziridines. wikiwand.comnih.gov 2-Methyl-3-propyl-1,2-oxaziridine falls under the classification of an N-alkyloxaziridine. nih.gov

A notable structural feature of some oxaziridines is the high energy barrier to nitrogen inversion, which can range from 100 to 130 kJ/mol at room temperature. wikipedia.org This allows for the existence of stable, chiral nitrogen centers, leading to the possibility of enantiopure oxaziridines. wikipedia.org

Historical Trajectory and Seminal Discoveries in Oxaziridine Synthesis and Reactivity

The first reported synthesis of oxaziridine derivatives occurred in the mid-1950s, with pioneering work done by Emmons, Krimm, Horner, and Jürgens. wikiwand.comwikipedia.org These early researchers noted the unusual reactivity of oxaziridines, where both the nitrogen and oxygen atoms could react contrary to their typical polarity. wikiwand.comwikipedia.org Emmons first synthesized N-alkyl-substituted oxaziridines in 1957. nih.govacs.org

A significant advancement in the field came in the late 1970s and early 1980s with the synthesis of the first N-sulfonyloxaziridines by Franklin A. Davis. wikipedia.org These compounds proved to be exclusively oxygen transfer reagents and are now the most widely used class of oxaziridines. wikipedia.org The development of chiral camphorsulfonyloxaziridines has been particularly impactful in the total synthesis of complex natural products. wikipedia.org

The industrial relevance of oxaziridines was solidified in the early 1970s with the development of the peroxide process for hydrazine (B178648) production, which utilizes an oxaziridine intermediate. wikipedia.org

Electronic and Steric Influences on Oxaziridine Ring Strain and Intrinsic Reactivity

The high ring strain of the three-membered ring is a primary driver of oxaziridine reactivity, resulting in a relatively weak N-O bond. wikipedia.org This inherent strain facilitates both thermal and photochemical decomposition. researchgate.net

The electronic nature of the substituent on the nitrogen atom significantly influences the reactivity of the oxaziridine ring. nih.gov Electron-withdrawing groups on the nitrogen, such as in N-sulfonyloxaziridines, enhance the electrophilicity of the oxygen atom, making these compounds powerful oxygen transfer agents. nih.govmdpi.com Conversely, when the nitrogen substituent is small, such as a hydrogen atom, nucleophiles tend to attack the nitrogen atom. wikipedia.org

Steric hindrance also plays a critical role. Increased steric bulk around the oxaziridine ring can enhance the stability of the compound. nih.gov For instance, the steric hindrance provided by a 2,2,4,4-tetramethyl-3-pentanone byproduct in one case led to a stable oxaziridine that could be stored at room temperature for months. nih.gov The size of the N-substituent can also direct the course of a reaction, with larger substituents generally favoring oxidation over amination. mdpi.com

Chemical Compound: this compound

This section focuses specifically on the chemical compound this compound, providing a detailed overview of its nomenclature, structural features, synthesis, reactivity, and other key chemical properties.

Nomenclature and CAS Registry

IUPAC Name: 2-methyl-3-propyloxaziridine nih.gov

CAS Registry Number: 58751-77-2 nih.govchemeo.comnist.gov

Molecular and Structural Formula

Molecular Formula: C₅H₁₁NO nih.govchemeo.comnist.gov

The structural formula of this compound consists of a three-membered oxaziridine ring with a methyl group attached to the nitrogen atom and a propyl group attached to the carbon atom.

Stereoisomerism and 3D Conformation

Due to the chiral carbon and nitrogen atoms in the oxaziridine ring, this compound can exist as stereoisomers. The high barrier to nitrogen inversion in many oxaziridines allows for the potential isolation of these stereoisomers. wikipedia.org The specific 3D conformation of this compound would be determined by the relative arrangement of the methyl and propyl groups around the chiral centers.

Synthesis and Formation

The most common method for synthesizing N-alkyloxaziridines like this compound is through the oxidation of an imine with a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA). nih.gov This reaction proceeds through a two-step mechanism. nih.gov

Another synthetic route involves the amination of a carbonyl compound. wikiwand.com In an industrial context, oxaziridines are formed as intermediates in the peroxide process for producing hydrazine, where a ketone reacts with ammonia (B1221849) and hydrogen peroxide. wikipedia.org

Chemical Reactivity and Reaction Mechanisms

The reactivity of this compound is governed by the strained oxaziridine ring and the nature of its substituents. As an N-alkyloxaziridine with a relatively small N-substituent, it has the potential to act as both an oxygen and a nitrogen transfer agent. wikipedia.orgmdpi.com

Oxygen Transfer: N-alkyloxaziridines can transfer their oxygen atom to various nucleophiles. The electrophilicity of the oxygen is influenced by the N-substituent. nih.gov

Nitrogen Transfer: When the N-substituent is small, as is the case with the methyl group in this compound, the nitrogen atom can be susceptible to nucleophilic attack, leading to nitrogen transfer reactions. wikipedia.orgmdpi.com

The specific reaction pathway, whether oxygen or nitrogen transfer, is influenced by the reaction conditions and the nature of the reacting substrate. mdpi.com

Spectroscopic Data

While detailed spectroscopic data for this compound is not extensively available in the provided search results, general characteristics for oxaziridines can be inferred.

Mass Spectrometry: The NIST WebBook provides the mass spectrum (electron ionization) for this compound. nist.gov

NMR Spectroscopy: ¹H NMR spectroscopy is a key tool for characterizing oxaziridines and can be used to monitor reaction progress during their synthesis. orgsyn.org For related oxaziridines, the chemical shift of the proton on the oxaziridine carbon typically appears around δ 5.5 ppm. orgsyn.org

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the C-H, C-N, and N-O bonds within the molecule.

Physicochemical Properties

The following table summarizes some of the computed physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Weight | 101.15 g/mol | nih.govchemeo.com |

| LogP (Octanol/Water Partition Coefficient) | 0.990 | chemeo.com |

| Water Solubility (log10WS) | -1.06 mol/L | chemeo.com |

| McGowan's Characteristic Volume (McVol) | 86.300 ml/mol | chemeo.com |

Applications in Organic Synthesis

Oxaziridines, in general, are valuable reagents in organic synthesis, primarily as oxidizing and aminating agents. wikiwand.commdpi.com

Oxidizing Agent: N-alkyloxaziridines can be used for various oxidation reactions. wikiwand.com For example, N-sulfonyloxaziridines are widely used for the α-hydroxylation of enolates, a key step in the synthesis of complex molecules like Taxol. wikipedia.orgorganic-chemistry.org

Aminating Agent: Oxaziridines with small N-substituents can serve as electrophilic aminating agents. mdpi.com This reactivity has been exploited in the synthesis of α-amino ketones. nih.gov

While specific applications for this compound are not detailed in the search results, its structural similarity to other N-alkyloxaziridines suggests its potential utility in similar transformations.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-3-propyloxaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-4-5-6(2)7-5/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNVKESMWBRZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1N(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974273 | |

| Record name | 2-Methyl-3-propyloxaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58751-77-2 | |

| Record name | Oxaziridine, 2-methyl-3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058751772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-propyloxaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Understanding of Reactivity in 2 Methyl 3 Propyl 1,2 Oxaziridine and Oxaziridine Mediated Transformations

General Principles of Heteroatom Transfer from Oxaziridines

Oxaziridines are versatile reagents capable of transferring either an oxygen or a nitrogen atom to a variety of nucleophiles. nih.govacs.org This reactivity stems from the inherent strain within the three-membered ring and the relatively weak nitrogen-oxygen bond. wikipedia.org The specific atom transferred is largely dictated by the nature of the substituent on the oxaziridine (B8769555) nitrogen.

Influence of N-Substituent Effects on Reactive Site Selectivity

The substituent on the nitrogen atom of the oxaziridine ring plays a crucial role in determining whether the oxygen or nitrogen atom is transferred. wikipedia.orgnih.gov

N-Alkyl and N-Aryl Oxaziridines : In oxaziridines with small N-substituents, such as N-alkyl or N-aryl groups, nucleophiles tend to attack the nitrogen atom. wikipedia.org However, as the steric bulk of the N-substituent increases, the attack at the oxygen atom becomes more favorable. wikipedia.org For instance, the N-benzyl derivative of camphor-derived oxaziridine acts exclusively as an oxygen-transfer agent when reacting with arylmetals. nih.gov

N-Sulfonyl and N-Acyl Oxaziridines : The introduction of electron-withdrawing groups, such as sulfonyl or acyl groups, on the nitrogen atom significantly enhances the electrophilicity of the oxygen atom. nih.govmdpi.com This makes these oxaziridines, often referred to as Davis reagents, powerful oxygen transfer agents. nih.govmdpi.com They are widely used for the oxidation of various nucleophiles, including sulfides, enolates, and amines. nih.govacs.org The increased leaving group ability of the nitrogen atom in these systems facilitates the oxygen atom transfer. mdpi.com Conversely, oxaziridines with unsubstituted or acylated nitrogens are more prone to nitrogen atom transfer. wikipedia.org

Electrophilic Oxygen Atom Transfer Reactions

Oxaziridines, particularly N-sulfonyloxaziridines, are highly effective reagents for the electrophilic transfer of an oxygen atom to a wide range of nucleophiles. nih.govacs.org These reactions are prized for their mild, aprotic conditions and the formation of an imine as the stoichiometric byproduct. nih.govacs.org

Alpha-Hydroxylation of Carbonyl Enolates and Derivatives: Stereo- and Regiochemical Control

The oxidation of enolates to α-hydroxycarbonyl compounds is one of the most significant applications of oxaziridines in organic synthesis. nih.govacs.org This transformation allows for the direct and stereoselective introduction of a hydroxyl group at the α-position of a carbonyl compound. researchgate.net The stereochemical and regiochemical outcome of this reaction can be precisely controlled through the choice of reagents and reaction conditions.

The use of chiral, non-racemic oxaziridines allows for reagent-controlled asymmetric hydroxylation of prochiral enolates, leading to the formation of enantiomerically enriched α-hydroxy carbonyl compounds. drexel.eduresearchgate.net Camphorsulfonyloxaziridine derivatives are particularly effective for this purpose, achieving high levels of enantiomeric excess. drexel.edu The stereoselectivity of these reactions is influenced by nonbonded steric interactions in an open transition state, where the steric bulk of the oxaziridine directs the approach of the enolate. researchgate.net

Several chiral oxaziridines have been developed to optimize stereoselectivity. For example, (+)- and (-)-((8,8-Dimethoxycamphoryl)sulfonyl) oxaziridines have proven to be highly effective in the asymmetric hydroxylation of various ketone enolates. drexel.edu

Table 1: Examples of Reagent-Controlled Asymmetric Hydroxylation

| Substrate | Chiral Oxaziridine | Product | Enantiomeric Excess (ee) |

| Acyclic secondary ketone enolates | (Camphorylsulfonyl)oxaziridine derivatives | α-Hydroxy ketone | >95% |

| 8-Methoxytetralone enolates | ((8,8-Dimethoxycamphoryl)sulfonyl) oxaziridine | α-Hydroxy ketone | >95% |

| 5-Methoxychromanone enolates | ((8,8-Dimethoxycamphoryl)sulfonyl) oxaziridine | α-Hydroxy ketone | >95% |

Data sourced from multiple studies on asymmetric hydroxylation. drexel.edu

In addition to reagent control, the inherent chirality of the substrate can direct the stereochemical outcome of the hydroxylation. This substrate-controlled stereoselectivity is particularly evident in the oxidation of chiral enolates. researchgate.net

Dynamic kinetic resolution (DKR) offers a powerful strategy to convert a racemic starting material into a single enantiomer of the product in theoretically 100% yield. wikipedia.org This process involves the rapid in-situ racemization of the starting material coupled with a stereoselective reaction that consumes one enantiomer faster than the other. wikipedia.org In the context of α-hydroxylation, DKR can be employed for the synthesis of stereochemically defined α-hydroxy carbonyl compounds from racemic precursors. nih.gov An efficient DKR requires that the rate of racemization is faster than or at least equal to the rate of the slower reacting enantiomer's transformation. nih.gov The stereochemical outcome is then determined by the relative free energies of the transition states.

For instance, the dynamic kinetic resolution of β-ketoesters has been achieved using a chiral bifunctional guanidine (B92328) catalyst in the presence of an oxaziridine, yielding optically active α-hydroxy β-keto esters with high enantioselectivity. researchgate.net

Epoxidation of Olefins: Scope and Stereoselectivity

Oxaziridines, particularly N-sulfonyloxaziridines, are effective reagents for the epoxidation of alkenes. acs.orgignited.in The reactivity of the oxaziridine is significantly influenced by the substituents on the nitrogen atom. Electron-withdrawing groups on the nitrogen atom enhance the electrophilicity of the oxygen atom, thereby increasing the oxaziridine's reactivity as an oxygen transfer agent. nih.gov For instance, while N-(benzenesulfonyl)oxaziridine fails to epoxidize monosubstituted olefins even at high temperatures, more electrophilic perfluoroalkyloxaziridines can efficiently epoxidize 1-octene (B94956) at low temperatures. nih.gov

The scope of olefin epoxidation using oxaziridines is broad, encompassing terminal and electron-deficient olefins. acs.orgnih.gov N-sulfonyloxaziridines have been widely investigated for their ability to transfer an oxygen atom to a range of nucleophiles, including alkenes. acs.org This process yields the corresponding epoxide and the parent imine as a byproduct. nih.gov

Stereoselectivity in oxaziridine-mediated epoxidations can be achieved using chiral oxaziridines. Chiral iminium salts have been utilized in catalytic asymmetric epoxidation reactions, yielding epoxides with moderate to excellent enantioselectivities. nih.gov The development of new chiral N-sulfonyl oxaziridines, which can be prepared in a highly enantioenriched form, has expanded the potential for asymmetric epoxidation. researchgate.net

Transition State Analysis of Oxygen Transfer to Alkene Substrates

The transfer of an oxygen atom from an oxaziridine to an alkene is understood to proceed through a concerted, asynchronous transition state. acs.orgnih.gov In this transition state, the cleavage of the nitrogen-oxygen (N-O) bond is more advanced than the formation of the carbon-oxygen (C-O) bond. acs.orgnih.gov This leads to a significant buildup of partial negative charge on the nitrogen atom. nih.gov

Computational studies and experimental evidence support this model. acs.orgnih.gov The asynchronous nature of the transition state explains why factors that stabilize the developing negative charge on the nitrogen, such as the presence of electron-withdrawing groups, increase the reactivity of the oxaziridine. nih.gov Theoretical studies have modeled this transition state, providing insights into the geometry and electronic effects that govern the reaction. wayne.edu The orientation of the reactants at the transition state is crucial for determining the stereochemical outcome of the oxidation. wayne.edu

Catalytic Asymmetric Epoxidation Systems

Catalytic asymmetric epoxidation using oxaziridines often involves the in situ generation of a chiral oxaziridinium salt from a chiral iminium salt and a stoichiometric oxidant, such as Oxone. researchgate.netdicp.ac.cn These positively charged oxaziridinium salts are potent oxygen transfer agents that can efficiently epoxidize alkenes at ambient temperatures. nih.govmdpi.com

Several catalytic systems have been developed based on this principle. Chiral iminium salts derived from binaphthyl and biphenyl (B1667301) structures have been employed as catalysts, achieving notable enantioselectivities in the epoxidation of various olefins. mdpi.comresearchgate.net The design of the chiral catalyst is critical, with factors such as the presence of pseudoaxial substituents adjacent to the positively charged nitrogen atom significantly influencing both the yield and the enantioselectivity of the reaction. mdpi.com

Furthermore, novel chiral N-sulfonyl oxaziridines have been designed to act as chiral oxidants. researchgate.net These can be generated catalytically from the corresponding α-imino ester using an organocatalyst and a terminal oxidant like hydrogen peroxide. mdpi.com This approach allows for the development of highly reactive and enantiospecific oxidation systems. researchgate.net

Selective C-H Bond Functionalization

Oxaziridines have emerged as valuable reagents for the selective functionalization of carbon-hydrogen (C-H) bonds, a challenging transformation in organic synthesis. nih.govacs.org Specifically, they can mediate the hydroxylation of unactivated C-H bonds, showing a strong preference for tertiary C-H bonds. acs.orgnih.gov

Hydroxylation of Unactivated C-H Bonds

Perfluorinated oxaziridines are particularly effective for the hydroxylation of unactivated hydrocarbons, demonstrating remarkable regioselectivity and diastereospecificity. wikipedia.org These reagents exhibit a high selectivity for tertiary C-H bonds over primary and secondary ones. acs.orgwikipedia.org The reaction proceeds with a high degree of stereoretention, often exceeding 95%. wikipedia.org

The mechanism of oxaziridine-mediated C-H hydroxylation is believed to involve a concerted, asynchronous electrophilic oxygen atom insertion into the C-H bond. thieme-connect.de This is consistent with the observed stereospecificity of the process. acs.org The development of highly electron-deficient oxaziridines, such as those based on a benzoxathiazine framework, has been crucial for achieving this reactivity. nih.gov

Catalytic Approaches to C-H Hydroxylation

Significant progress has been made in developing catalytic systems for C-H hydroxylation using oxaziridines. One approach involves the in situ generation of a reactive oxaziridine intermediate from a precursor, such as a benzoxathiazine, using a terminal oxidant like hydrogen peroxide. nih.govthieme-connect.decapes.gov.br

A two-stage catalytic cycle has been designed where a diaryl diselenide co-catalyst reacts with hydrogen peroxide to form a perselenimic acid. nih.gov This, in turn, oxidizes an imine to the active oxaziridine, which then hydroxylates the hydrocarbon substrate. nih.govacs.org More recent developments have led to simplified protocols using aqueous hydrogen peroxide in acetic acid and water, which efficiently generate the reactive oxaziridine in situ without the need for a co-catalyst. thieme-connect.de These catalytic methods represent a significant advancement towards general and selective C-H oxidation. nih.gov

Oxidation of Other Heteroatom Nucleophiles (e.g., Sulfur, Selenium, Phosphorus, Nitrogen)

Oxaziridines, particularly N-sulfonyloxaziridines, are versatile reagents capable of oxidizing a variety of heteroatom nucleophiles. acs.orgnih.gov This reactivity stems from the electrophilic nature of the oxaziridine oxygen atom. acs.org

The oxidation of sulfur nucleophiles, such as sulfides to sulfoxides, is a well-established application of oxaziridines. acs.orgnih.govrowan.edu Chiral oxaziridines can be used to achieve asymmetric oxidation, producing chiral sulfoxides. rowan.edu The reaction conditions can be tuned, for instance, by the addition of acid additives which can protonate the oxaziridine nitrogen, forming a more reactive oxaziridinium species in situ. acs.org

Oxaziridines are also effective for the oxidation of selenium and phosphorus nucleophiles. acs.orgnih.govmdpi.com For example, they can oxidize phosphites and other P(III) compounds. glenresearch.com The oxidation of nitrogen nucleophiles, such as secondary amines to hydroxylamines, is another key application. acs.org The choice of oxaziridine is important, as the N-substituent can influence whether the reaction proceeds via oxygen transfer or nitrogen transfer (amination). mdpi.com Generally, larger N-substituents favor oxygen transfer. mdpi.com

Electrophilic Nitrogen Atom Transfer Reactions

Oxaziridines, including 2-Methyl-3-propyl-1,2-oxaziridine, can act as electrophilic nitrogen transfer agents, a less explored area of their chemistry compared to their role as oxygen transfer agents. The reactivity is influenced by the substituent on the nitrogen atom; smaller substituents favor nitrogen transfer. mdpi.com

Amination of Nucleophiles: Scope and Limitations

Oxaziridines with N-H, N-alkyl, or N-alkoxycarbonyl substituents are effective for transferring a nitrogen atom to various nucleophiles. mdpi.com This allows for the synthesis of hydrazines from secondary or tertiary amines, hydroxylamines from alcohols, and sulfimides from thioethers. wikipedia.org Carbon nucleophiles like enolates can also be aminated to form α-aminoketones. wikipedia.orgnih.gov

Table 1: Selected Amination Reactions with Oxaziridines

| Nucleophile | Product | Reference |

| Secondary or Tertiary Amines | Hydrazines | wikipedia.org |

| Alcohols | Hydroxylamines | wikipedia.org |

| Thiols | Thiohydroxylamines | wikipedia.org |

| Thioethers | Sulfimides | wikipedia.org |

| Enolates | α-Aminoketones | wikipedia.orgnih.gov |

Asymmetric Amination and Oxyamination Methodologies

The development of asymmetric methods for nitrogen and oxygen transfer using oxaziridines is a significant area of research. Asymmetric amination often requires the use of stoichiometric amounts of a chiral reagent or relies on substrate-induced stereocontrol. mdpi.com For instance, the amination of chiral α'-silyl ketones using N-Boc oxaziridines allows for the transfer of stereochemistry to the resulting α-amino ketones. mdpi.com

Asymmetric oxyamination, the simultaneous addition of nitrogen and oxygen across a double bond, has been achieved with high enantioselectivity using chiral catalysts. Iron(II) and copper(II) complexes with bis(oxazoline) ligands have proven effective in catalyzing the oxyamination of alkenes with N-sulfonyl oxaziridines. nih.gov These reactions produce enantioenriched oxazolidines, which are valuable precursors to 1,2-amino alcohols. nih.govresearchgate.net The choice of metal catalyst can control the regioselectivity of the addition. nih.gov Furthermore, the kinetic resolution of racemic oxaziridines during asymmetric oxyamination reactions provides a pathway to optically active oxaziridines and oxazolin-4-ones. acs.org

Intramolecular Rearrangements and Ring Transformations

The strained ring of this compound makes it susceptible to various intramolecular rearrangements, leading to the formation of more stable ring systems or acyclic compounds.

Thermal and Photochemical Rearrangement Pathways to Nitrones and Amides

Oxaziridines can undergo rearrangement to amides or nitrones upon thermal or photochemical stimulation. wikipedia.orgresearchgate.net Photochemical rearrangement of oxaziridines can lead to the formation of chiral lactams with high enantioselectivity. rsc.org This process is believed to proceed through the cleavage of the weak N-O bond. researchgate.net The rearrangement to amides is a synthetically valuable transformation, effectively converting a carbonyl compound into an amide via an oxaziridine intermediate. mdpi.com

N-sulfonyl oxaziridines can also rearrange to form highly unstable N-sulfonyl nitrones. nih.gov While thermal generation of these nitrones has been postulated, their instability has prevented their trapping in cycloaddition reactions. nih.gov However, Lewis acid catalysis, for example with TiCl4, can facilitate the rearrangement of N-nosyloxaziridines to electrophilic N-nosyl nitrones under mild conditions. nih.gov

Ring Expansion Reactions and Cycloaddition-Rearrangement Cascades

Spirocyclic oxaziridines are known to undergo ring expansion to form lactams. wikipedia.org This rearrangement is influenced by stereoelectronic effects, where the substituent trans to the lone pair on the nitrogen atom preferentially migrates. wikipedia.org This principle allows for the control of the rearrangement outcome by taking advantage of the high inversion barrier of the chiral nitrogen center. wikipedia.org

Oxaziridines can also participate in cycloaddition-rearrangement cascades. For example, N-alkyl substituted oxaziridines with an α-hydrogen can react with donor-acceptor cyclopropanes to yield pyrrolidine (B122466) derivatives through a [3+2] cycloaddition with an in-situ generated imine. mdpi.com In a different type of cascade, the reaction of oxadiazinones with strained alkynes, such as benzyne, can lead to the formation of polycyclic aromatic hydrocarbons through a sequence of Diels-Alder and retro-Diels-Alder reactions. escholarship.orgnih.gov

Intermolecular Cycloaddition Chemistry of Oxaziridines

The strained three-membered ring of oxaziridines enables them to participate in intermolecular cycloaddition reactions. They can react with various heterocumulenes to form five-membered heterocyclic compounds. wikipedia.org

Oxaziridines can also undergo formal [3+2] cycloaddition reactions with ketenes, catalyzed by chiral Lewis bases, to produce oxazolin-4-ones enantioselectively. mdpi.com Furthermore, Lewis acid-catalyzed rearrangement of N-sulfonyl oxaziridines can generate carbonyl imine dipoles, which have been trapped in cycloaddition reactions with various dipolarophiles. nih.gov This reactivity provides a novel route to previously elusive heterocyclic structures. nih.gov

[3+2] Cycloadditions with Diverse Unsaturated Systems

The [3+2] cycloaddition is a powerful method for the construction of five-membered rings. In the context of oxaziridines, these reactions typically involve the cleavage of the C-O or N-O bond of the oxaziridine ring, which then acts as a three-atom component that reacts with a two-atom component (the dipolarophile), such as an alkene, alkyne, or nitrile. nih.govresearchgate.net

With Alkenes: The reaction of an oxaziridine with an alkene is a known route to isoxazolidines. For an N-alkyl oxaziridine like this compound, the reaction likely proceeds through a 1,3-dipolar cycloaddition mechanism. The oxaziridine can isomerize to a nitrone intermediate, which then reacts with the alkene. rowan.edu Alternatively, a concerted or stepwise pathway involving the direct reaction of the oxaziridine with the alkene can occur. The regioselectivity of the addition is influenced by steric and electronic factors of both the oxaziridine and the alkene. rowan.edu

With Alkynes: Similarly, the reaction of oxaziridines with alkynes provides access to isoxazolines. rowan.edu N-Alkyl substituted oxaziridines have been shown to undergo [3+2] cycloaddition with various terminal alkynes. The stability of the resulting isoxazoline (B3343090) can be dependent on the electronic properties of the substituents on the final heterocyclic ring.

With Nitriles: The [3+2] cycloaddition between oxaziridines and nitriles is a method for synthesizing 2,3-dihydro-1,2,4-oxadiazoles. This reaction is believed to proceed via a synchronous cycloaddition where the oxaziridine acts as the 1,3-dipole. The regioselectivity is generally high, with the oxygen atom of the oxaziridine attacking the electrophilic carbon of the nitrile. wikipedia.org

The general reactivity of N-alkyl oxaziridines in these cycloadditions is summarized in the table below. It is important to note that specific yields and reaction conditions for this compound are not detailed in the available literature, and this table represents the expected products based on analogous reactions.

| Dipolarophile | Unsaturated System | Expected Product |

| Alkene | C=C | Isoxazolidine |

| Alkyne | C≡C | Isoxazoline |

| Nitrile | C≡N | 2,3-Dihydro-1,2,4-oxadiazole |

Catalytic Approaches to Oxaziridine Cycloadditions

To enhance the reactivity and control the stereoselectivity of oxaziridine cycloadditions, catalytic methods have been developed. These approaches often involve the use of Lewis acids or, more recently, organocatalysts.

Lewis Acid Catalysis: Lewis acids can activate the oxaziridine ring, making it more susceptible to nucleophilic attack or rearrangement. figshare.com For instance, the coordination of a Lewis acid to the oxygen or nitrogen atom of the oxaziridine can facilitate the cleavage of the N-O or C-O bond, promoting the formation of the reactive intermediate for the cycloaddition. nih.govorgsyn.org In the case of N-sulfonyl oxaziridines, Lewis acids like titanium tetrachloride (TiCl₄) have been shown to catalyze the rearrangement to a nitrone, which then undergoes cycloaddition. nih.gov While specific studies on this compound are absent, it is plausible that similar Lewis acid catalysis could be applied to promote its participation in [3+2] cycloadditions, potentially at lower temperatures or with less reactive dipolarophiles. The choice of Lewis acid can be crucial and can even lead to different reaction pathways, highlighting the complexity and potential for catalyst-controlled divergent reactivity. nih.gov

Organocatalysis: The field of organocatalysis has also been explored for cycloaddition reactions. While specific examples involving oxaziridines as the 1,3-dipole precursor in organocatalyzed [3+2] cycloadditions are less common, the principles of organocatalysis, such as iminium or enamine activation of the dipolarophile, could potentially be applied. Chiral organocatalysts could offer a pathway to enantioselective cycloadditions, a highly desirable goal in modern synthetic chemistry. Research in the broader field of asymmetric [3+2] cycloadditions often employs chiral ligands in combination with metal catalysts or purely organic catalysts to induce stereoselectivity. wikipedia.org The application of these methodologies to oxaziridines like this compound represents a potential area for future investigation.

Advanced Characterization and Computational Studies of Oxaziridine Systems

Spectroscopic Methods for Reaction Monitoring and Mechanistic Insights

Spectroscopic techniques are indispensable for the characterization of oxaziridines and for monitoring the progress of reactions in which they participate. Due to the strained three-membered ring, these compounds can be sensitive, and their analysis requires careful application of these methods.

Mass spectrometry is a primary tool for confirming the molecular weight and fragmentation patterns of oxaziridines. For 2-Methyl-3-propyl-1,2-oxaziridine, electron ionization (EI) mass spectrometry provides data on its molecular ion and characteristic fragments, confirming its formula C₅H₁₁NO and molecular weight of 101.15 g/mol . nih.govnist.gov The ionization potential for this compound has been determined to be 9.40 ± 0.05 eV, a value useful in structural analysis of isomeric compounds. nist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is crucial for elucidating the structure of oxaziridine (B8769555) products. For instance, in related 2-sulfonyloxaziridines, the proton on the oxaziridine ring appears as a distinct singlet in the ¹H NMR spectrum (e.g., δ 5.5 ppm for trans-2-(phenylsulfonyl)-3-phenyloxaziridine), providing a clear diagnostic signal for the formation of the three-membered ring. orgsyn.org Monitoring the appearance of such signals and the disappearance of reactant signals (such as the imine proton) allows for real-time tracking of the oxidation reaction.

Theoretical and Computational Chemistry Approaches

Computational chemistry offers powerful tools to complement experimental studies of oxaziridine systems. These methods provide a molecular-level understanding of their structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state geometry and electronic properties of oxaziridines. Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) have proven effective in yielding results that align well with experimental data for molecules containing C, H, N, and O atoms. ichem.mdresearchgate.net

DFT calculations confirm that the defining feature of the oxaziridine ring is its high strain and the presence of a relatively weak N-O bond, which is often identified as the weakest bond in the ring structure. ichem.mdresearchgate.net This inherent weakness is a primary driver of oxaziridine reactivity. Population analysis reveals that the nitrogen and oxygen atoms carry negative charges, while the carbon atom is positively charged. ichem.md The nature of the substituents on the nitrogen and carbon atoms can further influence the electronic distribution and stability of the ring. For example, electron-withdrawing groups can affect the stability of the N-O bond. ichem.md

Computed Properties for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₁NO | nih.gov |

| Molecular Weight | 101.15 g/mol | nih.gov |

| IUPAC Name | 2-methyl-3-propyloxaziridine | nih.gov |

| Canonical SMILES | CCCC1N(O1)C | nih.gov |

| InChIKey | QDNVKESMWBRZQC-UHFFFAOYSA-N | nih.gov |

Computational modeling is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the elucidation of reaction mechanisms. For oxaziridine-mediated reactions, this involves modeling the interaction between the oxaziridine and a substrate.

The process typically begins with the geometry optimization of the reactants and products. youtube.com Subsequently, methods like relaxed surface scans or nudged elastic band (NEB) calculations are employed to identify a probable reaction path and an initial guess for the transition state geometry. youtube.com This guessed structure is then subjected to a transition state optimization calculation. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the N-O bond and the formation of a new bond to the substrate). youtube.comresearchgate.net This approach allows chemists to visualize the atomic motions involved in the reaction and to calculate the activation energy barrier, providing deep mechanistic insight.

The reactivity of oxaziridines as atom-transfer reagents is largely dictated by the strained three-membered ring and the electrophilicity of the heteroatoms. nih.gov Computational models can predict how changes in the oxaziridine's structure will affect its reactivity and the selectivity of its reactions.

The N-substituent plays a critical role in directing the course of a reaction. acs.org For instance, when the nitrogen substituent is small, nucleophiles tend to attack the nitrogen atom. wikipedia.org However, with a bulkier N-substituent, the attack is more likely to occur at the oxygen atom. wikipedia.org DFT calculations can quantify these steric and electronic effects, helping to predict the most likely site of attack for a given substrate. Furthermore, computational studies can model the activation of oxaziridines by Lewis acids. The coordination of a Lewis acid to the nitrogen atom is believed to increase the electron deficiency of the oxygen atom, thereby enhancing its electrophilicity and reactivity, a phenomenon that can be explored and quantified through modeling. acs.org

A significant stereochemical feature of many oxaziridines is the high energy barrier to nitrogen inversion. wikipedia.org This property is particularly prominent in N-alkyloxaziridines, such as this compound. The barrier to inversion for these compounds is remarkably high, with reported values ranging from 100 to 130 kJ/mol (25 to 32 kcal/mol). nih.govacs.orgwikipedia.org This high barrier is a consequence of the angle strain in the three-membered ring and the influence of the adjacent electronegative oxygen atom. acs.org

This configurational stability at the nitrogen center prevents epimerization at room temperature and allows for the isolation of stable enantiomers and diastereomers where the chirality is solely due to the stereogenic nitrogen atom. acs.orgwikipedia.org

The magnitude of the inversion barrier is highly sensitive to the nature of the substituent on the nitrogen atom. Computational studies and experimental measurements have shown that N-acyl and N-alkoxycarbonyl groups significantly lower this barrier compared to N-alkyl groups. This is attributed to the ability of the carbonyl group to stabilize the planar transition state for inversion through conjugation. nih.govacs.org

Nitrogen Inversion Barriers in Different Oxaziridine Systems

| Oxaziridine Type | Substituent | Inversion Barrier (kcal/mol) | Reference |

|---|---|---|---|

| N-Alkyl | Alkyl Group | 25 - 32 | nih.govacs.org |

| N-Acyl | Acyl Group | ~10.3 | nih.govacs.org |

| N-Boc | t-Butoxycarbonyl | ~18 | nih.govacs.org |

Applications of 2 Methyl 3 Propyl 1,2 Oxaziridine in Modern Organic Synthesis and Chemical Biology

Reagent in Asymmetric Synthesis: Enantioselective Transformations

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is a cornerstone of modern pharmaceutical and materials science. youtube.comyoutube.com Chiral oxaziridines have been established as highly effective reagents for enantioselective transformations, particularly in the oxidation of prochiral substrates. wikipedia.orgignited.in The stereochemical outcome of these reactions is often dictated by the chiral environment of the oxaziridine (B8769555).

2-Methyl-3-propyl-1,2-oxaziridine is a chiral molecule, with a stereocenter at the carbon atom of the oxaziridine ring. In principle, an enantiomerically pure form of this reagent could be used to induce asymmetry in a substrate. However, the most successful and widely reported enantioselective oxidations utilize oxaziridines where a chiral scaffold, such as camphor, is attached to the nitrogen atom (e.g., camphorsulfonyloxaziridines). wikipedia.orgignited.in These reagents have demonstrated high levels of enantiomeric excess in the α-hydroxylation of enolates, a key reaction in the synthesis of many complex molecules. wikipedia.org

The reactivity of N-alkyl oxaziridines, such as this compound, in asymmetric synthesis is less explored. The stereocontrol exerted by a substituent on the ring carbon may be less pronounced than that of the bulky, rigid chiral auxiliaries attached to the nitrogen in more established reagents. Catalytic approaches, where a chiral catalyst directs the stereochemical outcome of a reaction involving an achiral oxaziridine, are also a major strategy in asymmetric synthesis. acs.org

Table 1: Factors Influencing Enantioselectivity in Oxaziridine-Mediated Oxidations

| Factor | Description |

|---|---|

| Oxaziridine Structure | The presence of a chiral backbone (e.g., camphor) on the oxaziridine is a primary driver for high enantioselectivity. |

| Catalyst | A chiral Lewis acid or organocatalyst can create a chiral environment around the oxaziridine, inducing enantioselectivity. acs.org |

| Substrate | The structure of the substrate and its interaction with the oxaziridine in the transition state are crucial for stereochemical differentiation. |

| Reaction Conditions | Temperature, solvent, and additives can influence the stability of diastereomeric transition states, thereby affecting the enantiomeric excess of the product. |

Strategic Intermediate in the Synthesis of Complex Molecules

The unique reactivity of the oxaziridine ring allows for its use as a strategic intermediate to introduce key functional groups in the synthesis of complex molecular targets. wikipedia.org

The controlled introduction of oxygen and nitrogen functionalities is fundamental to organic synthesis. Oxaziridines are versatile reagents capable of transferring either an oxygen or a nitrogen atom to a nucleophilic substrate. wikipedia.orgacs.org

Oxygen Transfer (Hydroxylation): N-sulfonyloxaziridines are renowned as electrophilic oxygen transfer agents, efficiently converting enolates into α-hydroxy carbonyl compounds. wikipedia.org This transformation is one of the most widely utilized applications of oxaziridine chemistry. acs.org

Nitrogen Transfer (Amination): Oxaziridines with small substituents on the nitrogen atom (such as N-H or N-alkyl) can act as electrophilic nitrogen sources. ignited.inacs.org Nucleophiles tend to attack the nitrogen atom in these systems. ignited.in As an N-alkyl oxaziridine, this compound has the potential to serve as an aminating reagent, although its efficacy and selectivity compared to other nitrogen sources are not extensively detailed in the literature. The competition between oxygen and nitrogen transfer can be an issue with some oxaziridines, leading to mixtures of products. acs.org

The synthesis of natural products often requires highly selective and mild methods for installing stereocenters and functional groups. Chiral oxaziridines have played a pivotal role in several landmark total syntheses. For instance, the asymmetric α-hydroxylation of ketone enolates using camphorsulfonyloxaziridine was a key step in the total syntheses of Taxol, a prominent anticancer agent, and okadaic acid. wikipedia.org These examples underscore the power of oxaziridine-mediated oxidations to construct complex, stereochemically rich portions of natural products. wikipedia.org While these syntheses showcase the utility of the oxaziridine functional group, specific applications of this compound as a strategic intermediate in published natural product syntheses have not been identified.

Role in Process Chemistry and Industrial Synthesis

In process chemistry, the scalability, safety, and cost-effectiveness of a synthetic route are paramount. Oxaziridines serve as intermediates in the industrial-scale Peroxide process for the production of hydrazine (B178648). wikipedia.org This process involves the oxidation of an imine, formed from an aldehyde or ketone and ammonia (B1221849), to an oxaziridine, which is then converted to hydrazine. wikipedia.org This application highlights the industrial relevance of the oxaziridine ring system. However, the specific oxaziridine used in this process is typically derived from simple carbonyls like methyl ethyl ketone, not from the precursor to this compound. wikipedia.org There is limited available information on the use of this compound in other large-scale industrial syntheses.

Emerging Applications in Chemoselectivity and Bioconjugation

A significant and emerging application of oxaziridine chemistry lies in the field of chemical biology, particularly in the site-specific modification of proteins. nih.govnih.gov Bioconjugation, the covalent attachment of a molecule (like a drug or a fluorescent dye) to a biomolecule, is a powerful tool in diagnostics and therapeutics. nih.gov

A recently developed method, termed Redox-Activated Chemical Tagging (ReACT), utilizes oxaziridines for the highly selective modification of methionine residues in proteins. nih.govresearchgate.netgoogle.com Methionine is a relatively rare amino acid, making it an attractive target for site-specific labeling. nih.gov In the ReACT methodology, an oxaziridine reagent selectively reacts with the thioether side chain of methionine to form a stable sulfimide (B8482401) linkage. google.com This reaction is fast, chemoselective, and occurs under biocompatible conditions. google.com

Researchers have systematically tested various oxaziridine compounds to optimize the efficiency and stability of this bioconjugation. nih.govnih.gov This technology has been successfully applied to create antibody-drug conjugates (ADCs), where a cytotoxic payload is attached to an antibody for targeted cancer therapy. nih.gov While this powerful application demonstrates the expanding utility of oxaziridine chemistry, the specific use of this compound itself is not detailed. The oxaziridines used in ReACT are typically functionalized with a payload or a bioorthogonal handle (like an azide) for subsequent "click" chemistry. nih.govacs.org This suggests that a functionalized derivative of this compound could potentially be employed in such applications.

Q & A

Q. What are the key safety protocols for handling this compound in electrophilic reactions?

- Methodological Answer : Conduct small-scale (<100 mg) reactions in fume hoods with blast shields. Use explosion-proof refrigerators for storage. Monitor for exotherms via in-situ IR or Raman spectroscopy. Emergency quenching protocols: neutralize with aqueous Na₂S₂O₃ (for peroxides) or dilute HCl (for imine byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.